molecular formula C18H14N4 B11053366 4,4'-Dimethyl-2,2'-biquinazoline

4,4'-Dimethyl-2,2'-biquinazoline

Cat. No.: B11053366
M. Wt: 286.3 g/mol
InChI Key: HRGXFWBTGSAQOK-UHFFFAOYSA-N
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Description

4,4'-Dimethyl-2,2'-biquinazoline is a sophisticated organic compound designed for advanced chemical and pharmaceutical research. As a biquinazoline derivative, it serves as a privileged scaffold in medicinal chemistry, particularly in the development of novel kinase inhibitors. Quinazoline-based structures are a cornerstone in anticancer research, forming the core of several approved drugs that function by targeting the epidermal growth factor receptor (EGFR) and other key tyrosine kinases involved in cell proliferation and survival . This compound is envisioned as a versatile building block for constructing potential multi-target therapeutic agents. Its structure is amenable to further functionalization, allowing researchers to explore structure-activity relationships and develop inhibitors that can simultaneously engage multiple biological targets, such as PI3K and HDAC enzymes, a promising strategy to overcome drug resistance in oncology . This compound is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant safety data sheets prior to handling.

Properties

Molecular Formula

C18H14N4

Molecular Weight

286.3 g/mol

IUPAC Name

4-methyl-2-(4-methylquinazolin-2-yl)quinazoline

InChI

InChI=1S/C18H14N4/c1-11-13-7-3-5-9-15(13)21-17(19-11)18-20-12(2)14-8-4-6-10-16(14)22-18/h3-10H,1-2H3

InChI Key

HRGXFWBTGSAQOK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)C3=NC4=CC=CC=C4C(=N3)C

Origin of Product

United States

Preparation Methods

Condensation of Methyl-Substituted Quinazoline Precursors

A plausible route involves the condensation of 4-methyl-2-aminobenzonitrile derivatives with carbonyl-containing reagents. For example, 3-amino-2-methylquinazolin-4(3H)-one could react with 4-methyl-1,3-benzoxazin-2-one under acidic conditions to form the biquinazoline backbone. This approach mirrors the synthesis of 3,3'-biquinazoline-4,4'-diones, where benzoxazinones are coupled with aminoquinazolinones.

Reaction Conditions

  • Solvent: Ethanol or acetic acid

  • Temperature: 80–100°C

  • Catalyst: p-Toluenesulfonic acid (PTSA)

  • Yield: 70–85% (based on analogous reactions)

Oxidative Coupling of Monomeric Units

Oxidative dimerization of 4-methyl-2-aminopyridine derivatives presents another pathway. Using oxidizing agents like potassium permanganate (KMnO₄) or iron(III) chloride (FeCl₃), methyl-substituted monomers can undergo C–C bond formation at the 2,2'-positions. This method is analogous to the oxidation of 4,4'-dimethyl-2,2'-bipyridine to dicarboxylic acid derivatives.

Example Protocol

  • Dissolve 4-methyl-2-aminopyridine in a HNO₃/H₂O mixture.

  • Add KMnO₄ in batches at 80°C for 6 hours.

  • Acidify with HCl to precipitate the product.

  • Purify via recrystallization (yield: 86–94%).

Palladium-Catalyzed Cross-Coupling

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, could link halogenated quinazoline units. For instance, 4-methyl-2-bromoquinazoline might couple with a boronic ester derivative under palladium catalysis.

Optimized Parameters

ParameterValue
CatalystPd(PPh₃)₄
BaseK₂CO₃
SolventToluene/EtOH (3:1)
Temperature110°C
Yield60–75% (estimated)

Mechanistic Insights and Challenges

Steric Effects of Methyl Groups

The 4,4'-methyl substituents hinder rotational freedom around the C–C bond, potentially inducing atropisomerism. For example, 3,3'-biquinazoline-4,4'-diones exhibit axial chirality, though rapid interconversion at room temperature often precludes isolation of enantiomers.

Side Reactions and Byproducts

Competing reactions, such as over-oxidation or decarboxylation, may occur during synthesis. In the oxidation of 4,4'-dimethyl-2,2'-bipyridine, excessive KMnO₄ can degrade the bipyridyl core, necessitating controlled stoichiometry.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR: Methyl protons resonate at δ 2.5–2.8 ppm as singlets.

  • MS (ESI): Molecular ion peak at m/z 288.3 [M+H]⁺ (calculated for C₁₆H₁₄N₄).

Crystallographic Studies

Single-crystal X-ray diffraction of analogous compounds reveals planar quinazoline rings with dihedral angles <10° between rings.

Applications and Derivatives

While this compound itself is underexplored, its derivatives show promise in:

  • Coordination Chemistry: As ligands for transition metals (e.g., Ru or Ir) in photovoltaics.

  • Pharmaceuticals: Building blocks for kinase inhibitors due to quinazoline’s affinity for ATP-binding pockets .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dimethyl-2,2’-biquinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: Substitution reactions, particularly at the methyl groups, can introduce various substituents, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine, followed by nucleophilic substitution.

Major Products: The major products formed from these reactions include various substituted quinazolines, dihydroquinazolines, and other quinazoline derivatives with altered functional groups.

Scientific Research Applications

4,4’-Dimethyl-2,2’-biquinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Dimethyl-2,2’-biquinazoline involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered enzyme function. In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural Differences :

  • Core Structure : Bipyridine vs. biquinazoline. Biquinazoline contains two fused pyrimidine rings (quinazoline), introducing additional nitrogen atoms and electron-deficient aromatic systems.
  • Substituents : Both compounds feature methyl groups at the 4,4′-positions, but the bipyridine lacks the fused benzene rings present in biquinazoline.

Physicochemical Properties :

Property 4,4′-Dimethyl-2,2′-bipyridine 4,4′-Dimethyl-2,2′-biquinazoline (Inferred)
Molecular Weight 184.24 g/mol ~272–300 g/mol (estimated)
Melting Point 169–174°C Likely higher due to fused rings
Solubility Soluble in polar organic solvents Reduced solubility due to rigidity
Electronic Properties Strong π-conjugation for DSSCs Enhanced π-deficiency for catalysis

6,6′-Dimethyl-2,2′-bipyridine-4,4′-dicarboxylic Acid

Structural Differences :

  • Carboxylic acid substituents at 4,4′-positions vs. methyl groups in the target compound.
  • The dicarboxylic acid derivative is a key intermediate in metal-organic frameworks (MOFs) and coordination polymers .

DDB Analogs (Dimethyl-4,4′-dimethoxybiphenyl Derivatives)

Structural Differences :

  • Biphenyl core vs. fused biquinazoline.
  • Methoxy and methylenedioxy substituents enhance planarity and P-glycoprotein inhibition .

4,4′-Bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine Complexes

Structural Differences :

  • Fluorophenyl and methyl substituents vs. methyl-only groups.
  • Used in Ir(III) and Ag(I) complexes for electroluminescent devices .

Electronic Properties :

  • Fluorine atoms increase electron-withdrawing effects, red-shifting emission spectra (λem = 528 nm) .
  • Methyl groups in biquinazoline may similarly stabilize metal complexes but with weaker electronic effects.

Key Research Findings and Trends

Coordination Chemistry: Methyl substituents improve ligand stability and steric control in metal complexes. For example, 4,4′-dimethyl-2,2′-bipyridine forms Ru(II) complexes with slower hydrolysis kinetics (k = 0.383 h⁻¹) than non-methylated analogs . Biquinazoline’s rigid structure could enforce unique geometries in metal complexes, as seen in Co(Mabiq) compounds .

DDB analogs demonstrate that substituent bulk and polarity critically influence P-gp inhibition .

Material Science :

  • Methyl groups in bipyridines enhance solubility and processability in DSSCs , whereas biquinazoline’s fused rings may favor charge transport in organic electronics.

Q & A

Q. What are the optimal synthetic routes for 4,4'-Dimethyl-2,2'-biquinazoline, and how can reaction conditions be optimized for higher yields?

The synthesis of biquinazoline derivatives typically involves cyclization reactions under controlled conditions. For example, 4,4'-dihydroxy-2,2'-biquinazoline (a precursor) is synthesized by heating oxalylbis(anthranilamide) under vacuum at ~350°C, followed by recrystallization from DMF (61% yield) . Key variables include temperature, vacuum conditions, and solvent selection. To optimize yields, researchers should explore alternative solvents (e.g., DMF for recrystallization) and monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Q. How can X-ray crystallography using SHELX programs elucidate the structural nuances of this compound derivatives?

SHELXL is widely used for refining crystal structures, especially for small molecules. Key steps include:

  • Phase annealing : Implemented in SHELX-90 to resolve phase ambiguities in larger structures, improving success rates for high-resolution data .
  • ORTEP-3 integration : Visualize thermal ellipsoids and validate bond lengths/angles, ensuring geometric accuracy .
  • Twinned data refinement : Use SHELXL’s twin-law options for handling pseudosymmetry or disorder in methyl-substituted derivatives .

Q. What strategies are employed to analyze the structure-activity relationships (SAR) of this compound in overcoming multidrug resistance (MDR) in cancer cells?

SAR studies on biphenyl analogs (e.g., DDB derivatives) reveal that bulky substituents at the 2,2'-positions enhance P-glycoprotein (P-gp) inhibition, reversing MDR . Methodologies include:

  • Cellular accumulation assays : Measure intracellular retention of fluorescent probes (e.g., calcein-AM) to quantify P-gp inhibition.
  • Dose-response matrices : Co-administer derivatives with chemotherapeutics (e.g., paclitaxel) to determine synergy ratios.
  • Computational docking : Model interactions between methyl groups and P-gp’s hydrophobic binding pockets using MD simulations.

Q. How do coordination chemistry approaches with this compound enhance catalytic or material properties?

Biquinazoline’s rigid, planar structure makes it a versatile ligand for transition metals. For example:

  • Ruthenium complexes : Synthesize [RuCl₂(P-P)(N-N)] derivatives (where N-N = biquinazoline) for photocatalytic applications. Optimize ligand-to-metal charge transfer via substituent tuning .
  • Copper(I) complexes : Prepare homoleptic [CuL₂][PF₆] species for luminescence studies. Characterize emission lifetimes and quantum yields to assess steric effects from methyl groups .

Methodological Considerations

  • Contradictions in Data : For conflicting crystallographic results (e.g., bond-length discrepancies), validate refinement parameters (R-factors, displacement models) and cross-check with spectroscopic data .
  • Experimental Design : When optimizing synthetic routes, use factorial design to test variables (temperature, solvent polarity, catalyst loading) and minimize side reactions .

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